molecular formula C22H24N4O4S2 B2573481 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE CAS No. 894948-12-0

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE

Cat. No.: B2573481
CAS No.: 894948-12-0
M. Wt: 472.58
InChI Key: DTVBUPXPNCEFPA-UHFFFAOYSA-N
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Description

The chemical reagent 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)butanamide is a sophisticated synthetic compound designed for research applications, particularly in the field of oncology. Its molecular architecture, incorporating a benzenesulfonamide moiety linked to a pyrimidine scaffold, suggests a potential mechanism of action involving the inhibition of carbonic anhydrase (CA) isoforms . Carbonic anhydrases are metalloenzymes critical for regulating pH and are established therapeutic targets for various conditions, including cancer . Benzenesulfonamide derivatives are well-documented as potent inhibitors of these enzymes, often acting by coordinating the zinc ion within the active site . Furthermore, the structure-activity relationship (SAR) of similar compounds indicates that the benzenesulfonamide group is a key pharmacophore for achieving high-affinity binding to CA . Beyond CA inhibition, the core pyrimidine structure is a purine bioisostere commonly found in molecules that exhibit anti-proliferative properties by targeting key cellular signaling pathways . Researchers can utilize this reagent to investigate novel therapeutic strategies, with a focus on elucidating its precise mechanism and efficacy against specific cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), where related sulfonamide compounds have demonstrated significant activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-4-18(21(27)25-16-12-14(2)10-11-17(16)30-3)31-22-24-13-19(20(23)26-22)32(28,29)15-8-6-5-7-9-15/h5-13,18H,4H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBUPXPNCEFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)OC)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the pyrimidine derivative with the butanamide moiety under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other sulfonamide- and pyrimidine-containing derivatives. Below is a comparative analysis with a closely related compound from the evidence:

Compound A :

Name: 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS: 1008108-55-1 Molecular Formula: C₁₆H₁₃FN₄O₃S₃ Molecular Weight: ~424.49 g/mol Key Substituents:

  • Pyrimidine substitution : Thiophene-2-sulfonyl group (vs. benzenesulfonyl in the target compound).
  • Amide backbone : Acetamide (shorter chain) vs. butanamide (longer chain).
  • Aromatic substituent : 3-fluorophenyl (electron-withdrawing fluorine) vs. 2-methoxy-5-methylphenyl (electron-donating methoxy and methyl groups).

Structural and Functional Differences :

Feature Target Compound Compound A
Sulfonyl Group Benzenesulfonyl (aromatic, hydrophobic) Thiophene-2-sulfonyl (heteroaromatic, polar)
Amide Chain Butanamide (4-carbon chain, increased lipophilicity) Acetamide (2-carbon chain, reduced lipophilicity)
Aromatic Substituent 2-Methoxy-5-methylphenyl (electron-donating) 3-Fluorophenyl (electron-withdrawing)
Molecular Weight Not provided in evidence 424.49 g/mol

Research Findings :

Electron Effects : The electron-donating methoxy and methyl groups in the target compound may enhance binding to hydrophobic pockets in enzymes, while the fluorine in Compound A could improve metabolic stability .

Amide Chain Length : The longer butanamide chain in the target compound might increase membrane permeability but reduce aqueous solubility relative to Compound A .

Limitations in Comparative Data :

  • No direct biological activity (e.g., IC₅₀, binding affinity) or pharmacokinetic data (e.g., bioavailability, half-life) are available in the evidence for either compound.

Critical Analysis of Evidence

The provided evidence lacks peer-reviewed studies or experimental data directly comparing these compounds. The structural analysis is inferred from molecular descriptors in , which focuses on Compound A.

Biological Activity

The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)butanamide, identified by CAS number 2097910-42-2, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 382.52 g/mol. The structure features a pyrimidine ring substituted with an amino group and a benzenesulfonyl group, linked via a sulfanyl moiety to a butanamide functional group.

PropertyValue
Molecular FormulaC18H22N4O3SC_{18}H_{22}N_{4}O_{3}S
Molecular Weight382.52 g/mol
CAS Number2097910-42-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in the context of inflammatory responses where cytokines play a critical role.
  • Receptor Modulation : It may act on cellular receptors, altering signal transduction pathways and affecting cellular responses related to inflammation and other biological processes.

Biological Activity and Efficacy

Recent studies have evaluated the anti-inflammatory properties of similar compounds based on the pyrimidine structure. For instance, compounds containing the benzenesulfonyl group have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo.

Case Studies

  • In Vitro Studies : Research indicates that derivatives of this compound effectively suppress the expression of IL-1β and IL-6 mRNA in human cell lines. For example, compounds similar to the target compound demonstrated significant inhibition at concentrations below cytotoxic levels .
  • In Vivo Studies : In animal models, administration of these compounds resulted in decreased mRNA levels of inflammatory markers (IL-1β, IL-6, TNF-α) following lipopolysaccharide (LPS) induction. Histological evaluations showed reduced hepatotoxicity compared to control groups treated with LPS alone .
  • Comparative Analysis : A comparative study involving various derivatives revealed that modifications at the aromatic ring positions significantly influenced anti-inflammatory activity. Compounds lacking substituents at specific positions exhibited enhanced efficacy, suggesting that structural optimization could yield more potent analogs .

Summary of Findings

The biological activity of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE points to its potential as an anti-inflammatory agent. Its ability to modulate key inflammatory pathways through enzyme inhibition and receptor interaction highlights its therapeutic promise.

Future Directions

Further research should focus on:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
  • Structural Modifications : Investigating how different substitutions affect biological activity to optimize therapeutic outcomes.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)butanamide?

  • Category : Structural Identification
  • Answer :

  • Use high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
  • Conduct nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to confirm substituent positions and connectivity. For example, the benzenesulfonyl group’s aromatic protons will show distinct splitting patterns in ¹H NMR .
  • Cross-reference spectral data with synthetic intermediates (e.g., pyrimidine derivatives) in peer-reviewed literature to resolve ambiguities .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

  • Category : Synthesis & Purification
  • Answer :

  • Route 1 : Condensation of 4-amino-5-(benzenesulfonyl)pyrimidin-2-thiol with N-(2-methoxy-5-methylphenyl)butanamide via nucleophilic substitution. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .
  • Route 2 : Utilize solid-phase synthesis for stepwise assembly, reducing byproduct formation.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Validate purity via HPLC (≥95% by area) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Category : Computational Chemistry
  • Answer :

  • Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in sulfanyl-group substitution reactions .
  • Apply machine learning (ML) models trained on reaction databases to predict optimal solvents, catalysts, and temperatures. For example, Bayesian optimization can reduce trial-and-error experimentation by 40–60% .
  • Validate predictions with small-scale experiments (mg quantities) before scaling up .

Q. What experimental design strategies mitigate variability in biological activity assays for this compound?

  • Category : Experimental Design
  • Answer :

  • DoE (Design of Experiments) : Apply factorial design to test variables (e.g., concentration, pH, incubation time). For example, a 2³ factorial design evaluates main effects and interactions between variables .
  • Controls : Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays) and internal standards (e.g., deuterated analogs) in LC-MS workflows to normalize batch effects .
  • Replicates : Use triplicate measurements with blinded analysis to reduce observer bias .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Category : Data Contradiction Analysis
  • Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in kinase inhibition assays) and apply statistical tests (e.g., ANOVA, Tukey’s HSD) to identify outliers .
  • Contextual Factors : Account for differences in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., HEK293 vs. HeLa). Replicate disputed experiments under standardized protocols .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing cell-based variability .

Q. What methodologies enable studying the compound’s interaction with biological targets (e.g., kinases)?

  • Category : Biochemical Interactions
  • Answer :

  • Kinase Profiling : Use radiometric assays (³³P-ATP) or fluorescence-based platforms (e.g., Adapta™) to screen against kinase panels.
  • Structural Biology : Co-crystallize the compound with target proteins (e.g., EGFR kinase) for X-ray diffraction studies. Molecular docking (AutoDock Vina) can predict binding poses prior to crystallization .
  • Cellular Uptake : Track intracellular accumulation using fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy .

Methodological Frameworks

Q. How can researchers integrate heterogeneous data (e.g., synthetic, biochemical) for this compound into a unified model?

  • Category : Data Integration
  • Answer :

  • Cheminformatics Tools : Use KNIME or Pipeline Pilot to merge spectral data (NMR, HRMS), bioactivity results, and synthetic parameters into a structured database .
  • Network Analysis : Build interaction networks linking compound structure to biological targets using Cytoscape, highlighting key nodes (e.g., sulfanyl group → kinase inhibition) .
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like ChEMBL or PubChem .

Safety & Regulatory Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Category : Laboratory Safety
  • Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential sulfonamide toxicity .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for sulfonamide-containing waste .
  • Emergency Procedures : Train staff in spill management (e.g., absorbent pads for solid spills) and antidote protocols (e.g., methylene blue for methemoglobinemia risk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.